molecular formula C12H10O3S B146851 4-Biphenylsulfonic acid CAS No. 2113-68-0

4-Biphenylsulfonic acid

Cat. No.: B146851
CAS No.: 2113-68-0
M. Wt: 234.27 g/mol
InChI Key: XDTYUYVIGLIFCW-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-sulfonic acid: is an organic compound that features a biphenyl structure with a sulfonic acid group attached to one of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of biphenyl, which consists of two connected phenyl rings.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that 4-Biphenylsulfonic acid can act as a catalyst for the hydrolysis of cellulose to prepare D-glucose with higher yield . This suggests that it may interact with enzymes involved in cellulose breakdown.

Molecular Mechanism

It is known to act as a catalyst in the hydrolysis of cellulose , but the exact molecular interactions involved in this process are not clear.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-sulfonic acid typically involves the sulfonation of biphenyl. One common method is the reaction of biphenyl with sulfuric acid or oleum, which introduces the sulfonic acid group onto the phenyl ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-sulfonic acid often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques and equipment to control reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-4-sulfonic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, where it can be replaced by other electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and alkylating agents can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while oxidation can produce sulfone or sulfoxide derivatives.

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-4-sulfonic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.

Industry: Industrially, [1,1’-Biphenyl]-4-sulfonic acid is employed in the production of surfactants, detergents, and other specialty chemicals.

Comparison with Similar Compounds

    Biphenyl: The parent compound without the sulfonic acid group.

    [1,1’-Biphenyl]-4,4’-disulfonic acid: A derivative with two sulfonic acid groups.

    [1,1’-Biphenyl]-4-carboxylic acid: A derivative with a carboxylic acid group instead of a sulfonic acid group.

Uniqueness: [1,1’-Biphenyl]-4-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it valuable in various applications.

Properties

IUPAC Name

4-phenylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O3S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTYUYVIGLIFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2217-82-5 (hydrochloride salt)
Record name 4-Hydroxybiphenyl-O-sulfonic acid
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DSSTOX Substance ID

DTXSID5062186
Record name [1,1'-Biphenyl]-4-sulfonic acid
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Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2113-68-0
Record name [1,1′-Biphenyl]-4-sulfonic acid
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Record name 4-Hydroxybiphenyl-O-sulfonic acid
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Record name 4-Biphenylsulfonic acid
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Record name [1,1'-Biphenyl]-4-sulfonic acid
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Record name [1,1'-Biphenyl]-4-sulfonic acid
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Record name [1,1'-Biphenyl]-4-sulfonic acid
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Synthesis routes and methods

Procedure details

Biphenyl (46.3 g, 0.3 mol) was dissolved in 500 ml of chloroform. The solution was cooled in an ice/water bath. Chlorosulfonic acid (19.9 ml, 1 eq) was added dropwise over 30 min. The ice/water bath was removed and the reaction mixture was stirred at room temperature overnight. The reaction mixture was filtered and the solid was washed with CHCl3 to provide 41.2 g of biphenyl-4-sulfonic acid as a white solid.
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
19.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Biphenylsulfonic acid in the context of the presented research?

A1: this compound plays a crucial role as a salt former for the novel β2 adrenoceptor agonist, compound 10b, discussed in the research by []. This compound exhibited promising properties as a long-acting bronchodilator. The researchers identified the this compound salt of 10b as a suitable form for inhaled drug delivery due to its crystalline and non-hygroscopic nature []. This highlights the importance of salt selection in pharmaceutical development for optimizing drug properties and delivery.

Q2: Is there a connection between this compound and the synthesis of laser dyes?

A2: Yes, this compound serves as a key starting material in the efficient synthesis of the Stilbene I laser dye []. The research describes a palladium-catalyzed coupling reaction between ethene and 4′-bromo-4-biphenylsulfonic acid. This reaction yields bis(triethylammonium) (E)−4,4′diphenylstilbene-4″,4″-disulfonate, which can be easily converted to its dipotassium salt, the Stilbene I dye []. This synthetic approach demonstrates the utility of this compound in accessing valuable compounds with applications in materials science.

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